molecular formula C16H13NO3 B11853835 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 921942-35-0

2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11853835
CAS No.: 921942-35-0
M. Wt: 267.28 g/mol
InChI Key: IQZRWELHSBVDEF-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzopyran core with an aminophenyl group at the 2-position and a methoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-aminophenyl ketone with 7-methoxy-4H-1-benzopyran-4-one under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

    2-(3-Aminophenyl)-4H-1-benzopyran-4-one: Lacks the methoxy group at the 7-position.

    7-Methoxy-4H-1-benzopyran-4-one: Lacks the aminophenyl group at the 2-position.

    2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one: Has the amino group at the 4-position of the phenyl ring instead of the 3-position.

Uniqueness: 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one is unique due to the specific positioning of the aminophenyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

921942-35-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(3-aminophenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-12-5-6-13-14(18)9-15(20-16(13)8-12)10-3-2-4-11(17)7-10/h2-9H,17H2,1H3

InChI Key

IQZRWELHSBVDEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

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